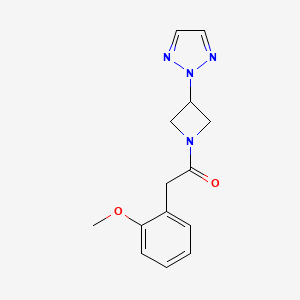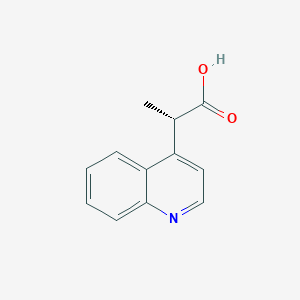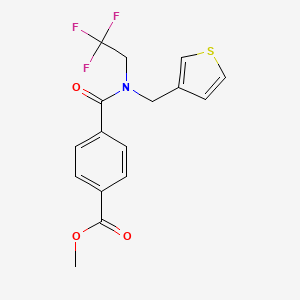
(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid, also known as CP-466722, is a chemical compound that has been extensively studied for its potential therapeutic applications. CP-466722 is a potent inhibitor of the enzyme glycogen synthase kinase 3 (GSK-3), which is involved in a variety of cellular processes, including glycogen synthesis, cell differentiation, and gene expression.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has demonstrated various synthetic routes and chemical properties of compounds structurally related to "(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid." For example, studies have detailed the synthesis of cyclopropene and cyclopropane derivatives that could inhibit mycolic acid biosynthesis, a crucial component in the cell walls of mycobacteria, suggesting potential antimicrobial applications (Hartmann et al., 1994). Additionally, research into the synthesis of pyrrolo[2,1-c][1,4]oxazine derivatives from morpholine reactions has been reported, indicating the versatility of morpholine-containing compounds in synthesizing heterocyclic structures with potential biological activity (Tret’yakov et al., 2020).
Biochemical Applications
Compounds related to "this compound" have found applications in biochemical research. For instance, fluorescein-based dyes derivatized with morpholine structures have been developed for sensing biological Zn(II), demonstrating significant potential in biological imaging and metal ion detection (Nolan et al., 2005).
Materials Science
In the field of materials science, morpholine derivatives have been utilized in the synthesis of zinc metalloporphyrins for efficient light harvesting in dye-sensitized solar cells. These studies illustrate the role of morpholine-containing compounds in developing renewable energy technologies (Wang et al., 2005).
Mécanisme D'action
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid involves the reaction of 4-morpholin-4-ylaniline with ethyl cyanoacetate to form (Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid.", "Starting Materials": [ "4-morpholin-4-ylaniline", "ethyl cyanoacetate", "sodium ethoxide", "acetic acid", "water" ], "Reaction": [ "Dissolve 4-morpholin-4-ylaniline in acetic acid and add sodium ethoxide.", "Heat the mixture to reflux for 1 hour.", "Add ethyl cyanoacetate to the reaction mixture and heat to reflux for 4 hours.", "Cool the reaction mixture and add water.", "Extract the product with ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate.", "Concentrate the solution to obtain (Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid." ] } | |
| 1095913-20-4 | |
Formule moléculaire |
C14H14N2O3 |
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
(E)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C14H14N2O3/c15-10-12(14(17)18)9-11-1-3-13(4-2-11)16-5-7-19-8-6-16/h1-4,9H,5-8H2,(H,17,18)/b12-9+ |
Clé InChI |
HWGRTFSVKFEGGE-FMIVXFBMSA-N |
SMILES isomérique |
C1COCCN1C2=CC=C(C=C2)/C=C(\C#N)/C(=O)O |
SMILES |
C1COCCN1C2=CC=C(C=C2)C=C(C#N)C(=O)O |
SMILES canonique |
C1COCCN1C2=CC=C(C=C2)C=C(C#N)C(=O)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-phenyl-3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-2-carboxylate](/img/structure/B2831048.png)

![N-[4-(4-methoxyphenyl)-3-methyl-1,3-thiazol-2(3H)-ylidene]benzenaminium bromide](/img/structure/B2831055.png)
![6-[(E)-2-(4-ethoxyphenyl)ethenyl]-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B2831057.png)
![5-[2-(3,4-Dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2831059.png)

![8-(2,5-Dimethylphenyl)-1-methyl-3-propyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2831061.png)



![Methyl 6-acetyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2831067.png)
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile](/img/structure/B2831068.png)


